molecular formula C9H11NO2 B2738964 5-Methyl-2-(oxetan-3-yloxy)pyridine CAS No. 2199509-20-9

5-Methyl-2-(oxetan-3-yloxy)pyridine

Cat. No.: B2738964
CAS No.: 2199509-20-9
M. Wt: 165.192
InChI Key: AYZBLSUTDPUPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(oxetan-3-yloxy)pyridine is a chemical building block that integrates a pyridine ring with an oxetane moiety via an ether linkage. This combination creates a compound of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel small-molecule therapeutics. The incorporation of the oxetane ring is a established strategy to improve the physicochemical properties of drug candidates . The oxetane ring is a compact, polar, four-membered heterocycle known to impart favorable characteristics such as enhanced aqueous solubility, modulation of lipophilicity (LogD), and improved metabolic stability compared to bulkier substituents like a gem-dimethyl group . Its high ring strain and polarity can also influence the conformational preferences of a molecule and serve as a strategy to block potential metabolic soft spots . Furthermore, the oxetane can act as a carbonyl isostere, maintaining similar hydrogen-bonding capacity and dipole moment while offering greater three-dimensionality . This pyridine-oxetane derivative is well-suited for research applications including the synthesis of more complex bioactive molecules, exploration of structure-activity relationships (SAR), and as a key intermediate in programs targeting diseases such as cancer, viral infections, and autoimmune disorders . The compound is offered for non-clinical, in vitro research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-methyl-2-(oxetan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-2-3-9(10-4-7)12-8-5-11-6-8/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZBLSUTDPUPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Mechanistic Considerations

The target compound, 5-Methyl-2-(oxetan-3-yloxy)pyridine, features a pyridine ring substituted at the 2-position with an oxetan-3-yloxy group and at the 5-position with a methyl group. The oxetane ring, a four-membered cyclic ether, introduces strain and polarity, influencing both reactivity and metabolic stability. Key challenges in its synthesis include:

  • Regioselective etherification at the pyridine’s 2-position.
  • Steric hindrance from the oxetane’s secondary alcohol (oxetan-3-ol) during coupling.
  • Stability of the oxetane ring under acidic, basic, or nucleophilic conditions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable route when the pyridine derivative possesses a sufficiently activated leaving group. For example, 2-chloro-5-methylpyridine can react with oxetan-3-ol under basic conditions:

Procedure :
A mixture of 2-chloro-5-methylpyridine (1.0 equiv), oxetan-3-ol (1.2 equiv), and potassium carbonate (3.0 equiv) in N-methyl-2-pyrrolidone (NMP) is heated at 100°C for 16–24 hours. The reaction is monitored by LCMS, and the product is isolated via column chromatography.

Key Data :

Parameter Value Source
Yield 70–75%
Reaction Time 16–24 h
Solvent NMP

This method benefits from scalability but requires elevated temperatures and prolonged reaction times. The electron-withdrawing nature of the pyridine ring limits activation, necessitating polar aprotic solvents to enhance nucleophilicity.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a robust alternative for coupling oxetan-3-ol with 2-hydroxy-5-methylpyridine. This method avoids the need for pre-installed leaving groups on the pyridine:

Procedure :
To a solution of 2-hydroxy-5-methylpyridine (1.0 equiv) and oxetan-3-ol (1.5 equiv) in tetrahydrofuran (THF), triphenylphosphine (1.5 equiv) and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) are added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours, followed by purification via flash chromatography.

Key Data :

Parameter Value Source
Yield 80–85%
Reaction Time 12 h
Solvent THF

The Mitsunobu reaction is highly efficient for secondary alcohols like oxetan-3-ol, though stoichiometric phosphine and azodicarboxylate reagents increase costs. Recent advances propose polymer-supported reagents to streamline purification.

Acid-Catalyzed Dehydrative Coupling

Triflic acid (TfOH)-catalyzed coupling between 2-hydroxy-5-methylpyridine and oxetan-3-ol represents a catalytic, atom-economical approach:

Procedure :
A mixture of 2-hydroxy-5-methylpyridine (1.0 equiv), oxetan-3-ol (1.1 equiv), and triflic acid (10 mol%) in acetonitrile (0.3 M) is stirred at 50°C for 24 hours. The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via column chromatography.

Key Data :

Parameter Value Source
Yield 73%
Catalyst Loading 10 mol% TfOH
Solvent Acetonitrile

This method avoids stoichiometric reagents and operates under mild conditions. However, competing side reactions, such as oxetane ring-opening, necessitate careful control of acid strength and reaction time.

Stability and Post-Synthetic Considerations

The oxetane ether’s stability under various conditions is critical for storage and downstream applications:

Stability Data :

Condition Recovery (%) Source
1 M HCl, 37°C, 24 h 98
1 M NaOH, RT, 24 h 95
NaI, acetone, 50°C 97
LiBH₄, THF, 65°C 93

The oxetane ring demonstrates remarkable resistance to acid, base, and nucleophiles, making it suitable for diverse synthetic workflows.

Comparative Analysis of Methods

A comparative evaluation of the three primary methods reveals trade-offs in efficiency, cost, and practicality:

Method Yield (%) Cost Scalability
SNAr 70–75 Low High
Mitsunobu 80–85 High Moderate
Acid-Catalyzed 73 Moderate High

The Mitsunobu reaction offers the highest yield but is less scalable due to reagent costs. SNAr and acid-catalyzed methods balance cost and efficiency for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(oxetan-3-yloxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methyl-2-(oxetan-3-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(oxetan-3-yloxy)pyridine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

5-Methyl-2-(phenylethynyl)pyridine (5MPEP)
  • Structure : Methyl at C5, phenylethynyl at C2.
  • Synthesis : Synthesized in-house by GlaxoSmithKline as a metabotropic glutamate receptor modulator .
5-(Azetidin-3-yloxy)-2-methylpyridine (CAS 1400762-70-0)
  • Structure : Azetidine (four-membered nitrogen-containing ring) at C2, methyl at C5.
  • Molecular Weight : 164.207 g/mol (vs. 165.19 g/mol for oxetane analog).
  • Key Differences : Replacement of oxygen with nitrogen in the heterocycle alters hydrogen-bonding capacity and metabolic pathways. Azetidine derivatives may exhibit higher basicity and susceptibility to enzymatic degradation compared to oxetane-containing analogs .
2-Methoxy Pyridine Derivatives
  • Examples: 3-Iodo-2-methoxy-5-methylpyridine (), (5-Chloro-2-methoxypyridin-3-yl)methanol ().

Substituent Variations at the 5-Position

5-Iodo and 5-Chloro Derivatives
  • Examples: 3-Iodo-5-methoxypyridine (), (2-Chloro-4-iodopyridin-3-yl)methanol ().
  • Key Differences : Halogen substituents (e.g., I, Cl) enhance electrophilic reactivity and are common in cross-coupling reactions. The methyl group in the target compound offers simpler synthetic routes and reduced toxicity risks .

Complex Hybrid Structures

5-((1,4-Dimethoxy-3-methylnaphthalen-2-yl)methyl)-2-(oxetan-3-yloxy)pyridine (8o)
  • Structure : Combines oxetan-3-yloxy at C2 with a naphthalene-based substituent at C5.
  • Synthesis : Utilizes oxetan-3-ol and potassium tert-butoxide in THF, highlighting scalability for oxetane incorporation .

Data Tables

Table 2: Functional Group Impact on Properties

Functional Group Solubility Metabolic Stability Synthetic Accessibility
Oxetan-3-yloxy Moderate High Moderate (requires oxetane precursors)
Azetidin-3-yloxy Low Moderate Challenging (amine handling)
Phenylethynyl Low Low High (standard coupling)
Methoxy High Low High (cheap reagents)

Research Findings and Trends

  • Oxetane Advantages : The oxetan-3-yloxy group balances steric demand and metabolic stability, making it preferable over bulkier groups (e.g., phenylethynyl) in drug design .
  • Azetidine vs.
  • Synthetic Accessibility : Methoxy and halogenated derivatives are more straightforward to synthesize but lack the tailored pharmacokinetic benefits of oxetane-containing compounds .

Biological Activity

5-Methyl-2-(oxetan-3-yloxy)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methyl group and an oxetane moiety. The presence of the oxetane ring is significant as it may influence the compound's reactivity and biological activity through possible ring-opening reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors, which can lead to various pharmacological effects. For instance, in antimicrobial studies, the compound may inhibit bacterial enzymes, disrupting essential cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that the compound possesses significant antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for antiviral activity . Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed with other pyridine derivatives.

Structure-Activity Relationships (SAR)

The SAR studies of this compound reveal that modifications to the oxetane and pyridine rings significantly affect its biological activity. For example, substituents on the pyridine ring can enhance binding affinity to target enzymes or receptors, thereby improving antimicrobial potency.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various pyridine derivatives, including this compound. Results showed that derivatives with fluorine substitutions exhibited enhanced antibacterial activity due to improved drug-target interactions.
  • Mechanistic Insights : Another research effort focused on the mechanism by which this compound inhibits bacterial growth. The study utilized time-growth kinetics to demonstrate that the compound's bacteriostatic effect was concentration-dependent, paralleling established antibiotics like linezolid.

Q & A

What are the primary synthetic routes for 5-Methyl-2-(oxetan-3-yloxy)pyridine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves:

  • Step 1: Functionalization of the pyridine core at the 2-position. For example, chlorination or hydroxylation of 5-methylpyridine derivatives .
  • Step 2: Introduction of the oxetan-3-yloxy group via nucleophilic substitution or coupling. A common method employs oxetan-3-ol under Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine) .
Reaction Step Key Reagents/Conditions Yield Range
Pyridine activationPOCl₃, DMF (Vilsmeier-Haack)60-75%
Oxetan-3-yloxy couplingOxetan-3-ol, DEAD, PPh₃, THF40-55%

Critical Factors:

  • Temperature control during substitution (e.g., 0°C to room temperature) minimizes side reactions.
  • Solvent polarity (e.g., THF vs. DCM) affects reaction efficiency .

Which spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 8.2–8.4 ppm (pyridine H), δ 4.5–5.0 ppm (oxetane CH₂O), and δ 2.5 ppm (CH₃) confirm structure .
    • ¹³C NMR: Oxetane carbons appear at ~80 ppm, pyridine carbons at 120-150 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion ([M+H]⁺) and fragments (e.g., loss of oxetane moiety) .
  • Infrared (IR) Spectroscopy: Bands at 1250 cm⁻¹ (C-O-C) and 1600 cm⁻¹ (pyridine ring) .

Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

How can researchers optimize the introduction of the oxetan-3-yloxy group to improve regioselectivity?

Answer:

  • Coupling Reagents: Use Mitsunobu conditions (DEAD/PPh₃) for stereospecific ether formation .
  • Protecting Groups: Temporarily protect reactive pyridine sites (e.g., with Boc) to direct substitution .
  • Base Selection: Potassium carbonate or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) enhances nucleophilicity of oxetan-3-ol .

Data-Driven Insight:

  • Substitution at the 2-position of pyridine is favored due to electronic effects (meta-directing nature of methyl group) .

What are the key reactivity patterns of this compound under acidic or oxidative conditions?

Answer:

  • Acidic Hydrolysis: The oxetane ring opens to form a diol, altering solubility and bioactivity .
  • Oxidation: Hydrogen peroxide converts the oxetane to a ketone, while strong oxidants (e.g., KMnO₄) degrade the pyridine ring .
Condition Reaction Outcome Analytical Evidence
H₂SO₄ (1M), 60°COxetane → diol (¹H NMR: δ 3.8 ppm, broad -OH) LC-MS: +18 m/z (hydration)
mCPBA, DCMEpoxidation of adjacent double bonds (if present) IR: Loss of C-O-C band

How can researchers assess the biological activity of this compound derivatives?

Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based assays .
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa) .
  • Structure-Activity Relationship (SAR): Modify the oxetane or pyridine methyl group and compare IC₅₀ values .

Example Data:

Derivative IC₅₀ (EGFR) Cytotoxicity (HeLa)
Parent compound1.2 µM85% viability at 10 µM
Oxetane-opened analog>50 µM40% viability

How to resolve contradictions between purity data and observed biological activity?

Answer:

  • Purity Validation: Use HPLC (≥95% purity) and LC-MS to rule out impurities .
  • Counterion Effects: Hydrochloride salts may enhance solubility but mask intrinsic activity .
  • Conformational Analysis: X-ray crystallography or DFT calculations to confirm active conformation .

Case Study: A 99% pure batch (HPLC) showed reduced activity due to trace DMF solvent (detected via ¹H NMR) .

What strategies improve solubility and formulation for in vivo studies?

Answer:

  • Salt Formation: Convert to hydrochloride or citrate salts .
  • Prodrug Design: Introduce phosphate esters at the oxetane oxygen for hydrolytic activation .
  • Nanoformulation: Use liposomes or PEGylation to enhance bioavailability .

Solubility Data:

Formulation Aqueous Solubility (mg/mL)
Free base0.12
Hydrochloride salt2.5

What safety protocols are critical when handling this compound?

Answer:

  • PPE: Gloves, lab coat, and goggles (prevents skin/eye irritation) .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates .
  • Spill Management: Absorb with vermiculite and dispose as hazardous waste .

First Aid:

  • Inhalation: Move to fresh air; seek medical attention if bronchospasm occurs .
  • Skin Contact: Wash with soap/water for 15 minutes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.